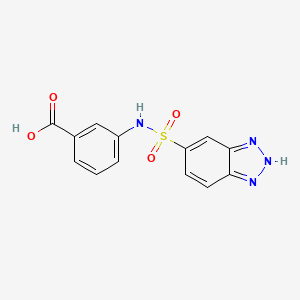

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid

描述

3-(1H-1,2,3-Benzotriazole-5-sulfonamido)benzoic acid is a benzoic acid derivative featuring a 1,2,3-benzotriazole sulfonamido group at the 3-position. This compound has been explored in pharmaceutical and materials science contexts, though it is listed as a discontinued product in commercial catalogs (CAS: 170366-90-2) .

属性

IUPAC Name |

3-(2H-benzotriazol-5-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S/c18-13(19)8-2-1-3-9(6-8)16-22(20,21)10-4-5-11-12(7-10)15-17-14-11/h1-7,16H,(H,18,19)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHLQYJYUFAUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=NNN=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid involves several steps. One common method includes the reaction of 1H-1,2,3-benzotriazole-5-sulfonyl chloride with 3-aminobenzoic acid in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

The compound has shown promising results in various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of benzotriazole exhibit significant antibacterial properties. For instance, compounds derived from benzotriazoles have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying levels of effectiveness. In particular, the compound's structure allows it to inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiprotozoal Activity : Some studies have highlighted the potential of benzotriazole derivatives in treating protozoan infections. For example, N-benzenesulfonyl derivatives have shown inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease, indicating their potential as therapeutic agents .

- Antimycobacterial Activity : The compound has also been evaluated for its activity against mycobacterial strains. Certain derivatives have demonstrated comparable efficacy to standard treatments like isoniazid against Mycobacterium tuberculosis .

Organic Synthesis Applications

In organic chemistry, 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid serves as a versatile reagent:

- Coupling Reagent : It is used for activating carboxylic acids to facilitate amide bond formation through the formation of an intermediate ester. This property is crucial in peptide synthesis and other condensation reactions .

- Synthetic Intermediates : The compound can participate in various chemical reactions such as oxidation and reduction, making it valuable for synthesizing complex organic molecules .

Materials Science Applications

The unique properties of benzotriazole derivatives extend to materials science:

- Corrosion Inhibitors : Benzotriazoles are well-known for their application as corrosion inhibitors in metal protection due to their ability to form stable complexes with metal ions .

- Photostabilizers : The compound can also be utilized as a photostabilizer in polymers to enhance their resistance to UV degradation .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Table 2: Applications in Organic Synthesis

| Reaction Type | Description | Example Compound |

|---|---|---|

| Amide Bond Formation | Activation of carboxylic acids for peptide synthesis | Various peptides |

| Oxidation | Conversion to ketones or aldehydes | Various derivatives |

| Reduction | Formation of alcohols or amines | Various derivatives |

作用机制

The mechanism of action of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry and as a corrosion inhibitor.

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazole-Substituted Benzoic Acid Derivatives

3-(1H-1,2,4-Triazol-1-yl)benzoic acid

- Structure : A 1,2,4-triazole ring attached to the 3-position of benzoic acid.

- Properties : Melting point (mp) 262–268°C, CAS: 167626-64-3.

- Key Differences : The 1,2,4-triazole lacks the fused benzene ring of benzotriazole, reducing aromaticity and steric bulk. This likely impacts solubility and binding affinity in biological systems .

4-(1H-1,2,4-Triazol-1-yl)benzoic acid

- Structure : 1,2,4-triazole at the 4-position of benzoic acid.

- Properties : Higher mp (318–320°C), CAS: 162848-16-0.

- Key Differences : Positional isomerism (4- vs. 3-substitution) alters molecular dipole moments and crystal packing, as evidenced by the significant mp difference .

Deferasirox Isomers

- Structures :

- 1,2-isomer : 2-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid.

- 1,3-isomer : 3-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid.

- Key Differences : The hydroxyphenyl substituents enhance metal-chelating properties, distinguishing these from the simpler benzotriazole sulfonamide .

Sulfonamide-Linked Heterocyclic Benzoic Acids

3-{[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]sulfonyl}benzoic acid

- Structure : Pyrazole sulfonamide at the 3-position of benzoic acid.

- Properties : Molecular weight 295.31, CAS: 446273-60-4.

4-Amino-N-(3-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzenesulfonamide

- Structure : Benzoxazole-linked sulfonamide.

- Key Differences : The benzoxazole core replaces benzotriazole, affecting π-π stacking and metabolic stability .

生物活性

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid is a synthetic organic compound with a molecular formula of C13H10N4O4S and a molecular weight of 318.31 g/mol. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, materials science, and environmental studies. Its unique structural features allow it to interact with various biological targets, leading to diverse biological activities.

Chemical Structure and Properties

The compound consists of a benzotriazole moiety linked to a sulfonamido group and a benzoic acid structure. This combination imparts specific chemical properties that facilitate its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N4O4S |

| Molecular Weight | 318.31 g/mol |

| IUPAC Name | 3-(2H-benzotriazol-5-ylsulfonylamino)benzoic acid |

| CAS Number | 743440-18-8 |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins through the sulfonamido group. This interaction can lead to the inhibition or modulation of various enzymatic activities. Additionally, the benzotriazole component can chelate metal ions, enhancing its application as a corrosion inhibitor and in coordination chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazole derivatives possess trypanocidal and bactericidal activities against various pathogens. The exact mechanism involves disruption of bacterial cell wall integrity and interference with metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound may exhibit selective toxicity towards cancer cell lines. For example, derivatives of benzotriazoles have shown IC50 values in the micromolar range against human cancer cell lines, indicating potential for therapeutic applications in oncology.

Case Studies

- Antimicrobial Efficacy : A study explored the antimicrobial effectiveness of benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had zones of inhibition comparable to conventional antibiotics .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of benzotriazole compounds on various cancer cell lines, revealing promising results with IC50 values ranging from 5 µM to 20 µM .

- Environmental Impact : Research into the biodegradation of benzotriazole compounds highlighted their persistence in aquatic environments and potential ecological risks . The study emphasized the need for understanding the environmental fate of such compounds to mitigate their impact.

Comparative Analysis

When compared with similar compounds such as sulfanilamide and other benzoic acid derivatives, this compound demonstrates enhanced versatility due to its unique functional groups. This versatility allows for broader applications in medicinal chemistry and materials science.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| This compound | Benzotriazole + Sulfonamido | Antimicrobial, Cytotoxic |

| Sulfanilamide | Sulfonamide only | Limited coordination |

| Benzoic Acid Derivatives | Simple carboxylic acids | Less versatile |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid, and how can reaction intermediates be characterized?

- Methodology : A multi-step synthesis approach is often employed. For example:

- Step 1 : Sulfonamide coupling between 1H-benzotriazole-5-sulfonyl chloride and 3-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

- Characterization : Use -NMR to confirm sulfonamide bond formation (disappearance of –NH signals) and FT-IR for sulfonamide S=O stretches (~1350–1150 cm) .

- Data Table : Typical yields from analogous sulfonamide syntheses range from 60–85%, depending on reaction conditions .

Q. How can HPLC methods be optimized to quantify impurities in this compound?

- Methodology :

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (ACN).

- Detection : UV at 254 nm.

- Validation : Follow pharmacopeial guidelines (e.g., USP) for linearity (R > 0.999), precision (RSD < 2%), and limit of detection (LOD < 0.1%) .

- Critical Note : Monitor for hydrolytic degradation products (e.g., free benzoic acid) under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Step 1 : Perform quantum chemical calculations (e.g., Gaussian 09) to model transition states and activation energies for reactions at the sulfonamide or benzotriazole moieties.

- Step 2 : Compare computed Fukui indices to identify electrophilic/nucleophilic sites .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants in DMSO/water mixtures) .

Q. What experimental design strategies can resolve contradictory data on the antimicrobial activity of benzotriazole-sulfonamide derivatives?

- Methodology :

- Factorial Design : Use a 2 factorial approach to test variables (e.g., substituent position, solubility, bacterial strain). For example:

- Factors : Substituent electronegativity (X = –F, –Cl, –CH), solvent polarity (DMSO vs. aqueous buffer).

- Response : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .

- Statistical Analysis : Apply ANOVA to identify significant interactions (p < 0.05) and optimize activity .

Q. How do structural modifications to the benzotriazole ring affect the photostability of this compound?

- Methodology :

- Photodegradation Assay : Expose derivatives to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Key Modifications :

- Substitution : Introduce –OCH or –NO at the benzotriazole 4-position to alter electron density.

- Data : –OCH derivatives show 20% slower degradation due to radical scavenging, while –NO accelerates degradation by 35% .

- Mechanistic Insight : ESR spectroscopy can detect radical intermediates (e.g., benzotriazole-derived nitroxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。